Dimethyl disulfide

Soil fumigation Nematicide Root-knot nematode

Specifying DMDS over lower-cost disulfide oil (DSO) or generic dialkyl disulfides is a critical process-decision. Contaminant Na, K, Fe, V in DSO irreversibly poison hydroprocessing catalysts, while DMDS’s S–S bond delivers controlled H₂S release for optimal presulfiding. In agriculture, field trials confirm a 25% improvement in root-knot nematode control over 1,3-dichloropropene and season-long Fusarium suppression, eliminating separate nematicide/fungicide applications. This dual sulfiding-fumigant utility, combined with the unique redox reactivity that enables both electrophilic sulfur-transfer and nucleophilic methylthiolation, makes high-purity DMDS a single-inventory solution for refineries, agrochemical formulators, and process chemists requiring reproducible, catalyst-compatible performance.

Molecular Formula C2H6S2
Molecular Weight 94.2 g/mol
CAS No. 624-92-0
Cat. No. B042241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl disulfide
CAS624-92-0
Synonyms(Methyldithio)methane;  2,3-Dithiabutane;  DMDS;  Dimethyl Disulfide;  Dimethyl Disulphide;  Dithioether;  NSC 9370;  Paladin;  Sulfa-Hitech
Molecular FormulaC2H6S2
Molecular Weight94.2 g/mol
Structural Identifiers
SMILESCSSC
InChIInChI=1S/C2H6S2/c1-3-4-2/h1-2H3
InChIKeyWQOXQRCZOLPYPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 100 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
0.03 M
3 mg/mL at 25 °C
Insoluble in water
Miscible with ethanol, ethyl ether
Completely miscible with most organic solvents
Very slightly soluble in water;  soluble in alcohol and oils
Solubility in water, g/l at 20 °C: 2.5 (poor)
very slightly soluble in water;  soluble in alcohol and oils

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Disulfide (CAS 624-92-0): Technical Baseline for Industrial & Agricultural Procurement


Dimethyl disulfide (DMDS, CAS 624-92-0, C₂H₆S₂, MW 94.2) is an organic disulfide characterized by a central sulfur-sulfur bond that governs its core reactivity profile [1]. This weak S-S bond (bond dissociation energy approximately 54-65 kcal/mol) enables DMDS to function as both an electrophilic sulfur-transfer agent and, under reductive conditions, a nucleophilic methylthiolate source [2]. In industrial practice, DMDS exists as a colorless to pale yellow liquid (boiling point ~109 °C, flash point ~24-28 °C) with a distinctive garlic-like odor, and its high sulfur content (~68 wt%) underpins its primary application as a catalyst sulfiding agent in petroleum refining [3].

Dimethyl Disulfide: Why Generic In-Class Substitution Introduces Operational and Performance Risk


The procurement of DMDS over structurally similar dialkyl disulfides (e.g., diethyl disulfide, dipropyl disulfide) or alternative fumigants is not a commodity decision. The S-S bond reactivity in the disulfide class is highly sensitive to alkyl chain length and branching, which directly impacts oxidation kinetics, vapor pressure, and soil mobility [1]. Furthermore, the presence of contaminant sodium, potassium, or heavy metals in lower-cost sulfide precursors such as disulfide oil (DSO) can irreversibly poison hydroprocessing catalysts, rendering substitution economically unsound despite nominal sulfur content equivalence [2]. The specific physical and reactive profile of DMDS dictates its unique performance in presulfiding and fumigation applications, and generic substitution without quantitative comparative validation introduces unacceptable variability in process yields and pest control efficacy.

Dimethyl Disulfide: Quantitative Head-to-Head Performance Evidence for Procurement Decisions


DMDS Demonstrates Superior Nematicidal Efficacy vs. 1,3-Dichloropropene in Field Trials

In a direct field trial on tomato crops, DMDS applied at 400 kg/ha resulted in a root gall index of 2.7 on the Zeck 0-10 scale, representing a 25% improvement in nematode suppression compared to 1,3-dichloropropene (1,3-D) applied at 180 L/ha, which recorded an index of 3.6. The untreated control showed severe infestation with an index of 9.6 [1].

Soil fumigation Nematicide Root-knot nematode Meloidogyne spp. Crop protection

DMDS Provides Sustained Suppression of Soilborne Fungal Pathogens vs. Metam Sodium

A comparative greenhouse study quantified the impact of DMDS and metam sodium on Fusarium oxysporum populations via qPCR. DMDS at a low dose of 56.4 g/m² achieved a drastic reduction in F. oxysporum populations that persisted for the entire cultivation season. In contrast, the inhibitory effect of metam sodium was transient, with fungal populations recovering to pre-fumigation levels by 120 days post-fumigation [1].

Soil fumigation Fungicide Fusarium oxysporum Rhizoctonia solani qPCR

DMDS Enables Broad-Spectrum Fungal & Nematode Control, Unmatched by Non-Fumigant Nematicides

In a study evaluating alternatives to 1,3-D, the non-fumigant nematicides oxamyl (OX) and fenamiphos (FEN) demonstrated no activity against fungal pathogens. In contrast, DMDS significantly reduced the abundance of both Rhizoctonia solani and Fusarium solani at the root level in clay-loam soil, while also effectively suppressing root-knot nematode populations [1].

Soil fumigation Integrated pest management Fusarium solani Rhizoctonia solani Nematicide alternatives

DMDS Exhibits Differential Oxidation Kinetics Compared to Higher Dialkyl Disulfides

A kinetic study of sulfide odorant oxidation revealed a distinct reactivity order: DMDS ≈ DEDS << DPS ≈ DAS. The second-order rate constant (k) for DMDS oxidation was approximately two orders of magnitude lower than that for dipropyl sulfide (DPS) or diamyl sulfide (DAS), a difference attributed to the electronic and steric influence of the disulfide S-S bond versus the thioether C-S-C bond [1].

Water treatment Oxidation kinetics Disulfide reactivity S-S bond Structure-activity relationship

DMDS Enables Dual Electrophilic and Nucleophilic Reactivity via Redox Control

DMDS is traditionally employed as an electrophilic sulfur-transfer agent. However, a novel synthetic method demonstrates that under basic conditions in DMSO, DMDS can be reduced to generate two equivalents of the nucleophilic methylthiolate anion per molecule. This enables highly regio- and stereoselective hydromethylthiolation of alkynes, achieving anti-Markovnikov:Markovnikov product ratios exceeding 10:1 and Z:E anti-Markovnikov ratios surpassing 7:1 for terminal aromatic alkynes [1].

Organic synthesis Hydromethylthiolation Alkynes Methylthiolate Disulfide reduction

DMDS Delivers Validated Fungicidal Efficacy Against Drug-Resistant Yeast

In a controlled in vitro study, volatile DMDS demonstrated potent fungicidal activity against a caspofungin-resistant strain of Nakaseomyces glabratus NT2. Exposure to DMDS vapor resulted in a significant decline in fungal metabolism (~98%), media alkalinity (~26%), and viable cell count (52–95%). Confocal microscopy revealed a 1.7-fold increase in mean fluorescence intensity of cell wall stains in DMDS-exposed cells, indicating significant cell wall thickening as a mechanism of action. The minimum inhibitory concentration (MIC) of DMDS was determined to be 0.5% (v/v) [1].

Antifungal Drug resistance Caspofungin Nakaseomyces glabratus Volatile organic compound

Dimethyl Disulfide: Evidence-Based Application Scenarios for Industrial and Agricultural End-Users


High-Performance Pre-Plant Soil Fumigation for High-Value Horticultural Crops

Based on direct field trial evidence demonstrating a 25% improvement in root-knot nematode control over 1,3-dichloropropene [1] and season-long suppression of Fusarium oxysporum versus the transient effect of metam sodium [2], DMDS is the preferred pre-plant fumigant for high-value crops like tomatoes and melons where sustained pathogen suppression directly correlates with marketable yield. Its broad-spectrum activity eliminates the need for separate nematicide and fungicide applications, simplifying pre-plant operations [3].

Precision Catalyst Presulfiding in Petroleum Hydrotreating Operations

As explicitly stated in US Patent 11,590,485, DMDS is the most commonly used sulfiding agent in refineries due to its high sulfur content and reliability [4]. Its use is critical over lower-cost alternatives like disulfide oil (DSO) which contain catalyst-poisoning contaminants (Na, K, Fe, V). Procurement of high-purity DMDS is essential for maximizing the active life and selectivity of hydrodesulfurization (HDS) and hydrocracking (HCR) catalysts, directly impacting refinery profitability and operational uptime.

Controlled Oxidative Degradation in Water Treatment Processes

Research on drinking water treatment has quantified the relative oxidation kinetics of DMDS against other sulfide odorants, demonstrating that DMDS (and similar disulfides) oxidize approximately two orders of magnitude slower than thioethers like dipropyl sulfide [5]. This specific kinetic profile informs the selection and dosing of oxidants (e.g., NaClO, ClO₂) for targeted removal of DMDS-caused septic odors. Selecting the correct oxidant and contact time based on this quantitative structure-activity relationship ensures effective odor mitigation while minimizing the formation of potentially harmful disinfection byproducts.

Divergent Sulfur Functionalization in Complex Organic Synthesis

Recent discoveries have expanded the synthetic utility of DMDS beyond traditional electrophilic sulfur transfer. Under reductive conditions in DMSO, DMDS serves as a precursor to two equivalents of nucleophilic methylthiolate, enabling highly regio- and stereoselective hydromethylthiolation of alkynes (anti-Markovnikov:Markovnikov >10:1) [6]. This dual reactivity allows process chemists to use a single, commercially available reagent for divergent synthetic pathways, improving step-economy and reducing reagent inventory in the synthesis of pharmaceutical intermediates and fine chemicals.

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